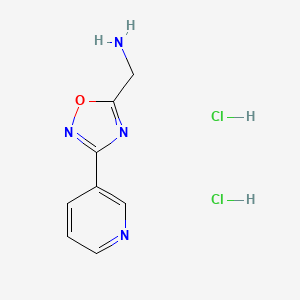

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride

Description

The compound "(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride" is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-3-yl group and at the 5-position with a methanamine moiety. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is of interest due to its structural similarity to bioactive molecules, particularly in antimicrobial and efflux pump inhibition studies .

Properties

IUPAC Name |

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O.2ClH/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;;/h1-3,5H,4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCISCFABTKWQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The pyridine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: Formation of imines, nitriles, or oximes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and biological activity.

Table 1: Structural and Molecular Comparison

Key Findings

Positional Isomerism (Pyridin-3-yl vs. Pyridin-4-yl/2-yl):

- Pyridin-3-yl substitution (target compound) may enhance interaction with biological targets due to the nitrogen atom's orientation in the pyridine ring, which influences hydrogen bonding and π-π stacking .

- Pyridin-4-yl analogs (e.g., CAS 1181458-05-8) show reduced solubility in water compared to the target compound, likely due to steric hindrance .

Core Heterocycle Variations (Oxadiazole vs. Isoxazole):

- Replacing 1,2,4-oxadiazole with isoxazole () reduces thermal stability, as oxadiazoles generally exhibit higher resonance stabilization .

- Isoxazole derivatives show lower antimicrobial activity in preliminary assays, suggesting the oxadiazole core is critical for target binding .

Substituent Chain Modifications: Ethylamine derivatives (e.g., ) demonstrate increased lipophilicity (logP ~1.2 vs. ~0.5 for methanamine analogs), affecting membrane permeability . N-Methylation () reduces basicity (pKa ~7.5 vs.

Biological Activity: Piperazine-substituted analogs (e.g., ) exhibit enhanced inhibition of E. coli AcrAB-TolC efflux pumps (EC₉₀ = 2.1 µM vs. 8.5 µM for the target compound), attributed to additional hydrogen-bonding interactions . Pyrazine-containing derivatives () show solubility >50 mg/mL in methanol, advantageous for formulation but less active in cellular assays .

Biological Activity

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxic effects, and therapeutic potential against various diseases.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C8H7N3O2

- Molecular Weight : 177.053 g/mol

- SMILES Notation : C1=CC(=CN=C1)C2=NOC(=N2)CO

- InChIKey : TXGJQRAXYKPEMF-UHFFFAOYSA-N

Biological Activity Overview

Recent studies indicate that derivatives of oxadiazoles, including this compound, exhibit a range of biological activities. The following sections detail specific findings related to its cytotoxicity and potential therapeutic applications.

Anticancer Activity

Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.12 to 2.78 µM .

The mechanism by which this compound exerts its effects includes:

- Induction of Apoptosis : Studies indicate that the compound increases the expression of p53 and activates caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Flow cytometry assays revealed that treatment with this compound leads to cell cycle arrest at the G1 phase, inhibiting proliferation .

Antimycobacterial Activity

The compound's structural analogs have shown promising antimycobacterial activity against Mycobacterium tuberculosis. Molecular modeling suggests that these compounds may interact effectively with the mycobacterial cytochrome P450-dependent enzymes involved in sterol biosynthesis .

Comparative Antimycobacterial Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.